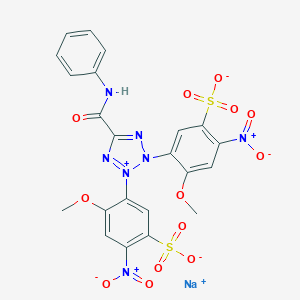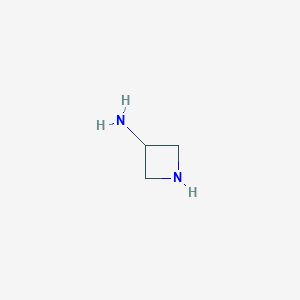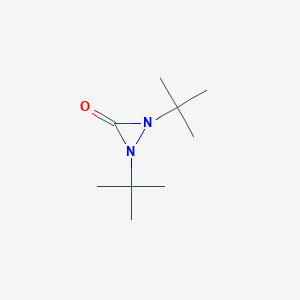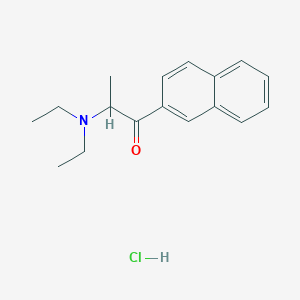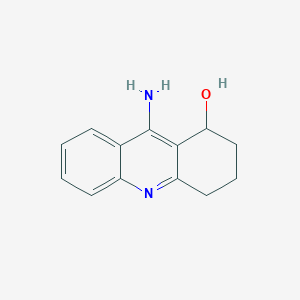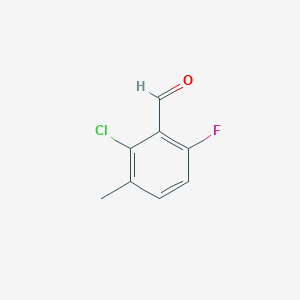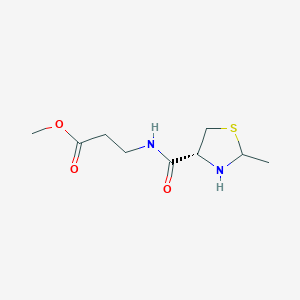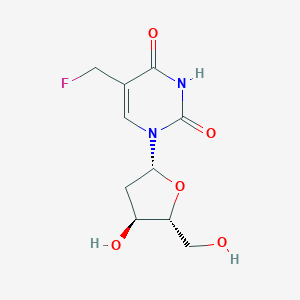
alpha-Fluorothymidine
描述
Alpha-Fluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification makes this compound a valuable compound in various scientific fields, particularly in medical imaging and cancer research.
准备方法
Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:
Fluorination: The precursor is reacted with a fluorine source, such as fluorine-18, in the presence of a phase transfer catalyst at elevated temperatures (100-130°C) under anhydrous conditions.
Hydrolysis: The fluorinated intermediate undergoes hydrolysis with hydrochloric acid at a reduced temperature (85°C) to remove the protecting groups.
Purification: The final product is purified using a combination of solid-phase extraction cartridges to remove impurities.
化学反应分析
Alpha-Fluorothymidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis, where a nucleophile (fluorine) replaces a leaving group (nosyl) on the thymidine derivative.
Hydrolysis: Used to remove protecting groups from the intermediate compound.
Oxidation and Reduction: While not commonly employed in its synthesis, these reactions can modify the compound’s structure for specific applications.
Common reagents used in these reactions include fluorine-18, hydrochloric acid, and various phase transfer catalysts. The major product formed is this compound, with potential byproducts including unreacted thymidine derivatives and other fluorinated compounds .
科学研究应用
Alpha-Fluorothymidine has a wide range of applications in scientific research:
Medical Imaging: It is used as a radiotracer in positron emission tomography (PET) imaging to monitor cell proliferation, particularly in cancer diagnostics.
Cancer Research: This compound is used to study the mechanisms of cancer cell proliferation and to evaluate the efficacy of anti-cancer treatments.
Pharmacokinetics: It is used to study the distribution, metabolism, and excretion of nucleoside analogs in the body.
作用机制
Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
相似化合物的比较
Alpha-Fluorothymidine is unique among nucleoside analogs due to its fluorine substitution, which enhances its stability and imaging properties. Similar compounds include:
Thymidine: The natural nucleoside, which lacks the fluorine substitution and is less stable in imaging applications.
5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment, but with different mechanisms and applications.
Alovudine: A related compound with antiviral properties, but less commonly used in imaging.
This compound’s unique properties make it a valuable tool in both research and clinical settings, particularly for its role in non-invasive imaging and cancer diagnostics.
属性
IUPAC Name |
5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLWSXSBUAEINE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906296 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101527-45-1 | |
| Record name | alpha-Monofluorothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


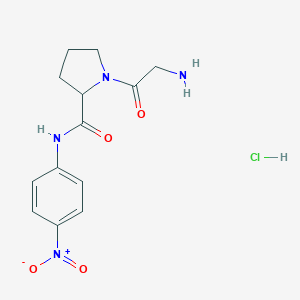
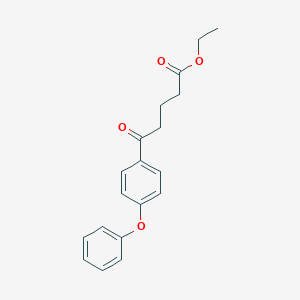

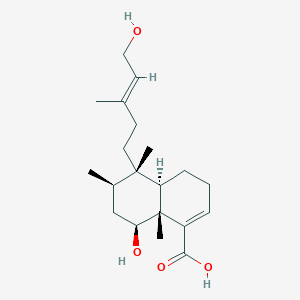
![5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid](/img/structure/B9756.png)
